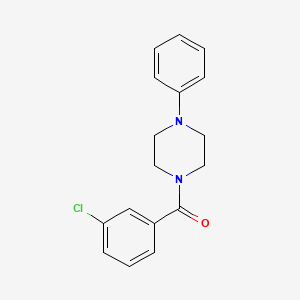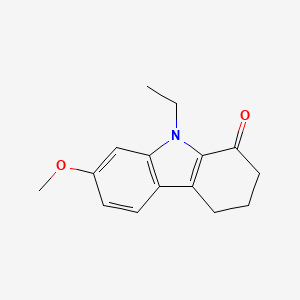
1-(3-chlorobenzoyl)-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorobenzoyl)-4-phenylpiperazine, also known as TFMPP, is a psychoactive compound that belongs to the class of piperazine derivatives. TFMPP has been extensively researched for its potential therapeutic applications in various neurological disorders.
科学的研究の応用
1-(3-chlorobenzoyl)-4-phenylpiperazine has been studied extensively for its potential therapeutic applications in various neurological disorders such as anxiety, depression, and schizophrenia. This compound has been shown to have anxiolytic and antidepressant effects in animal models. In addition, this compound has been studied for its potential antipsychotic effects in schizophrenia patients.
作用機序
The exact mechanism of action of 1-(3-chlorobenzoyl)-4-phenylpiperazine is not fully understood. However, it is believed that this compound acts as a partial agonist at the serotonin 5-HT1A and 5-HT2A receptors. This compound also has affinity for the dopamine D2 receptor.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of serotonin and dopamine in the brain. This increase in neurotransmitter levels is believed to be responsible for the anxiolytic and antidepressant effects of this compound. This compound has also been shown to have mild stimulant effects.
実験室実験の利点と制限
1-(3-chlorobenzoyl)-4-phenylpiperazine has several advantages for lab experiments. It is readily available and relatively inexpensive. This compound is also stable and has a long shelf life. However, this compound has several limitations for lab experiments. It has a narrow therapeutic index and can be toxic at high doses. In addition, this compound has a short half-life, which makes it difficult to study its long-term effects.
将来の方向性
For 1-(3-chlorobenzoyl)-4-phenylpiperazine research include the development of more selective and potent analogs and the study of its long-term effects on neurotransmitter systems and behavior.
合成法
The synthesis of 1-(3-chlorobenzoyl)-4-phenylpiperazine involves the reaction of 1-(3-chlorobenzoyl)piperazine with phenylmagnesium bromide. The reaction yields this compound as a white crystalline powder. The purity of this compound can be determined by various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
特性
IUPAC Name |
(3-chlorophenyl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c18-15-6-4-5-14(13-15)17(21)20-11-9-19(10-12-20)16-7-2-1-3-8-16/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHKRUXUBPSJML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(ethoxyacetyl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B5624448.png)
![1'-[(3,5-dimethylisoxazol-4-yl)carbonyl]-5-isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5624450.png)
![4-{(3R*,4R*)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl}-4-oxo-1-phenylbutan-1-one](/img/structure/B5624462.png)


![5-[(2,2-diethyl-4-morpholinyl)carbonyl]-1-(2-fluorobenzyl)-2-piperidinone](/img/structure/B5624485.png)
![3-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B5624494.png)
![5-[2-(benzylsulfonyl)benzoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5624497.png)
![4-(4-fluorophenyl)-1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinol](/img/structure/B5624509.png)
![2-[4-(2,3-dichlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5624512.png)

![1-(4-fluorophenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5624524.png)
![1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5624535.png)
![{(3R*,4R*)-1-[4-(1H-imidazol-1-yl)butanoyl]-4-[(4-methyl-1-piperazinyl)methyl]-3-pyrrolidinyl}methanol](/img/structure/B5624540.png)